molecular formula C12H18N2O B13265425 N-(2-{[(2-methylphenyl)methyl]amino}ethyl)acetamide

N-(2-{[(2-methylphenyl)methyl]amino}ethyl)acetamide

Cat. No.: B13265425
M. Wt: 206.28 g/mol
InChI Key: QRRMEPYCWUUQLL-UHFFFAOYSA-N
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Description

N-(2-{[(2-Methylphenyl)methyl]amino}ethyl)acetamide is a secondary acetamide derivative characterized by a 2-methylbenzylamine group attached to an ethylacetamide backbone. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which may influence its biological activity and synthetic utility.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-[2-[(2-methylphenyl)methylamino]ethyl]acetamide

InChI

InChI=1S/C12H18N2O/c1-10-5-3-4-6-12(10)9-13-7-8-14-11(2)15/h3-6,13H,7-9H2,1-2H3,(H,14,15)

InChI Key

QRRMEPYCWUUQLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCCNC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-methylphenyl)methyl]amino}ethyl)acetamide typically involves the reaction of 2-methylbenzylamine with ethyl acetate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-methylphenyl)methyl]amino}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-{[(2-methylphenyl)methyl]amino}ethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{[(2-methylphenyl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Medicinal Chemistry

Compounds 7a–7e (N-(2-Aminoethyl)acetamide Derivatives) These derivatives (e.g., 7a: N-(2-(((3′-(Benzo-1,4-dioxan-6-yl)-2′-chloro-3-methoxy-[1,1′-biphenyl]-4-yl)methyl)amino)ethyl)acetamide) share the N-(2-aminoethyl)acetamide core but differ in substituents on the biphenyl group :

Compound Substituent (R Group) Yield (%) Key Features
7a Methoxy 28.0 Lower yield due to steric hindrance
7b Ethoxy 48.7 Higher yield with ethoxy’s electron-donating effect
7c Isopropoxy 36.6 Moderate yield; bulky substituent reduces reactivity

Key Findings :

  • Electron-donating groups (e.g., ethoxy) enhance reaction efficiency compared to methoxy or isopropoxy .
  • Bulky substituents may hinder synthetic accessibility but improve target specificity in biological systems.

Agrochemical Derivatives

Pesticide-related acetamides () highlight the role of halogen and alkyl groups in bioactivity:

Compound Substituents Application
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Chloro, dimethylphenyl, isopropyl Pre-emergent herbicide
Alachlor Chloro, methoxymethyl, diethylphenyl Herbicide

Comparison :

  • The target compound lacks chloro substituents, which are critical for herbicidal activity in analogs like alachlor .
  • The 2-methylphenyl group may confer selectivity for non-agrochemical applications (e.g., pharmaceuticals).

Hydrophobicity and Solubility :

  • N-[2-(Diethylamino)ethyl]-2-phenylacetamide (): The diethylamino group increases water solubility via protonation, unlike the target compound’s 2-methylphenyl group, which enhances lipophilicity .
  • 2-((2-Hydroxyethyl)amino)-N-(2-methyl-1-phenylpropan-2-yl)acetamide (): The hydroxyethyl group improves aqueous solubility, whereas the target compound’s structure favors membrane permeability .

Biological Activity

N-(2-{[(2-methylphenyl)methyl]amino}ethyl)acetamide, a compound belonging to the acetamide class, has garnered attention due to its potential biological activities, particularly in relation to cholinesterase inhibition and antimicrobial properties. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 2-methylphenylmethylamine with acetic anhydride or acetyl chloride in the presence of a base. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.

Cholinesterase Inhibition

One of the significant biological activities of this compound is its inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmitter regulation in the nervous system.

  • Mechanism of Action : The compound acts as a mixed-type inhibitor for BChE, as demonstrated by kinetic studies using Lineweaver–Burk plots. The inhibition constants (IC50) for this compound indicate a strong affinity for BChE, suggesting its potential use in treating conditions like Alzheimer's disease where cholinergic signaling is impaired .

Antimicrobial Activity

In addition to its cholinesterase inhibitory effects, this compound exhibits notable antimicrobial properties.

  • Antibacterial Activity : The compound has been tested against various bacterial strains, showing moderate to good activity. Minimum inhibitory concentration (MIC) values were determined against both Gram-positive and Gram-negative bacteria:
Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli13.40
Pseudomonas aeruginosa11.29
  • Antifungal Activity : Additionally, it has shown antifungal activity against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 78.23 µM .

Study on Cholinesterase Inhibition

A study focused on a series of substituted acetamide derivatives highlighted that this compound displayed significant inhibition against BChE with an IC50 value of approximately 19.60 µM. This study emphasizes the potential therapeutic application of this compound in neurodegenerative diseases where cholinergic dysfunction occurs .

Antimicrobial Efficacy Assessment

Research evaluating the antimicrobial properties of related acetamides found that derivatives similar to this compound exhibited promising activity against resistant bacterial strains. The findings suggest that modifications in the side chains can enhance efficacy against specific pathogens, supporting further exploration into structure-activity relationships (SAR) .

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